molecular formula C19H23NO4 B5802220 1-{5-[(4-ETHOXYPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERIDINE

1-{5-[(4-ETHOXYPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERIDINE

Cat. No.: B5802220
M. Wt: 329.4 g/mol
InChI Key: QMGIRJRALLTTJE-UHFFFAOYSA-N
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Description

1-{5-[(4-ETHOXYPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERIDINE is a synthetic organic compound that features a piperidine ring, a furan ring, and an ethoxyphenoxy group

Properties

IUPAC Name

[5-[(4-ethoxyphenoxy)methyl]furan-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-2-22-15-6-8-16(9-7-15)23-14-17-10-11-18(24-17)19(21)20-12-4-3-5-13-20/h6-11H,2-5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGIRJRALLTTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819041
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(4-ETHOXYPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERIDINE typically involves multiple steps, starting with the preparation of the furan and piperidine precursors. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{5-[(4-ETHOXYPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenoxy group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{5-[(4-ETHOXYPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5-[(4-ETHOXYPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    1-{5-[(4-METHOXYPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERIDINE: Similar structure but with a methoxy group instead of an ethoxy group.

    1-{5-[(4-HYDROXYPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERIDINE: Contains a hydroxyl group instead of an ethoxy group.

Uniqueness

1-{5-[(4-ETHOXYPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERIDINE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its ethoxy group can influence its solubility and reactivity compared to similar compounds with different substituents.

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